1,3,7-Trimethyl-8-phenylxanthine
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Overview
Description
1,3,7-Trimethyl-8-phenylxanthine is a derivative of xanthine, a heterocyclic aromatic compound. Xanthine derivatives are known for their pharmacological activities and are widely used in medicinal chemistry. This compound is particularly notable for its role as an adenosine receptor antagonist, which makes it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-phenylxanthine typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3,7-trimethylxanthine with phenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenylxanthine oxides, while substitution reactions can yield various phenyl-substituted xanthine derivatives .
Scientific Research Applications
1,3,7-Trimethyl-8-phenylxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as an adenosine receptor antagonist, which has implications in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as Parkinson’s disease and asthma.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism of action of 1,3,7-Trimethyl-8-phenylxanthine is its antagonistic effect on adenosine receptors. By blocking these receptors, the compound can modulate various physiological processes, including neurotransmission and inflammation. The molecular targets include A1 and A2 adenosine receptors, and the pathways involved are related to the inhibition of adenosine-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but lacks the phenyl group.
Theobromine (3,7-Dimethylxanthine): Contains two methyl groups and is found in cocoa.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.
Uniqueness
1,3,7-Trimethyl-8-phenylxanthine is unique due to the presence of the phenyl group, which enhances its binding affinity to adenosine receptors compared to other xanthine derivatives. This structural feature makes it a more potent antagonist and provides distinct pharmacological properties .
Properties
CAS No. |
6439-88-9 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-phenylpurine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2/c1-16-10-12(17(2)14(20)18(3)13(10)19)15-11(16)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
MBYIBRUTNFFDFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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